(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid, also known by its CAS number 111916-07-5, is a long-chain fatty acid characterized by a hydroxyl group and multiple double bonds. Its molecular formula is with a molecular weight of approximately 266.38 g/mol. This compound belongs to the class of organic compounds known as long-chain fatty acids, which typically contain between 13 and 21 carbon atoms in their aliphatic tails. It is classified under fatty acyls, specifically as a fatty acid and its conjugates .
The synthesis of (4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid can be approached through various methods:
The molecular structure of (4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid features:
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for (4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid primarily involves its role as a signaling molecule in biological systems:
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid has several scientific applications:
(4E,6E,8R,10E)-8-Hydroxyhexadeca-4,6,10-trienoic acid (hereafter C16:3 8-OH) is a structurally complex oxylipid derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). Its biosynthesis originates from non-hydroxylated C16 precursors, predominantly hexadeca-4,6,10-trienoic acid, which undergoes regio- and stereospecific hydroxylation at the C8 position. This C16 backbone distinguishes it from typical mammalian oxylipids (e.g., arachidonic acid [C20:4]-derived mediators) and reflects specialized lipid metabolism in marine organisms [1] [3]. The hydroxylation introduces a chiral center at C8, producing the R-enantiomer configuration, which is critical for biological activity. Enzymatic oxidation proceeds via oxygen insertion mechanisms, leveraging reactive peroxyl intermediates formed through initial dioxygenation. The positioning of conjugated triene systems (4E,6E and 10E) adjacent to the hydroxyl group enhances electrophilicity, enabling potential electrophile-adduct formation with cellular nucleophiles—a trait shared with pro-resolving lipid mediators [2] [3].
Table 1: Precursor Fatty Acids and Products in Oxylipid Biosynthesis
| Precursor Fatty Acid | Chain Length | Oxidation Product | Biological Source |
|---|---|---|---|
| Hexadeca-4,6,10-trienoic acid | C16:3 | (4E,6E,8R,10E)-8-Hydroxyhexadeca-4,6,10-trienoic acid | Marine mollusks, sponges |
| Arachidonic acid | C20:4 | 5-/11-Hydroxyeicosatetraenoic acid (HETE) | Mammalian tissues |
| Eicosapentaenoic acid | C20:5 | Vicinal diols | Mammalian/marine metabolites |
Hydroxylation at C8 is catalyzed by two principal enzyme families: lipoxygenase (LOX) and cytochrome P450 (CYP) monooxygenases. LOX enzymes facilitate stereoselective dioxygenation, inserting molecular oxygen into PUFAs to form hydroperoxy intermediates, subsequently reduced to hydroxy derivatives. In marine invertebrates, LOX-like activity targets the C8 position of C16 PUFAs, contrasting with mammalian LOX (e.g., 5-lipoxygenase), which predominantly oxidizes C20 arachidonic acid at C5 or C12 to form proinflammatory hydroxyeicosatetraenoic acids like 5-hydroxyeicosatetraenoic acid and 11-hydroxyeicosatetraenoic acid [2]. CYP systems employ a distinct mechanism: molecular oxygen activation via heme-iron catalysis enables C─H bond hydroxylation. The R-stereospecificity at C8 in the C16 compound suggests CYP-mediated biosynthesis parallels pathways observed in soluble epoxide hydrolase (sEH) metabolism of C20 epoxides. For instance, CYP2S1—a human epoxygenase—hydroxylates C20 substrates but illustrates the evolutionary conservation of regioselective PUFA oxidation [5]. Notably, 11-hydroxyeicosatetraenoic acid in mammals arises via non-enzymatic lipid peroxidation, whereas C16:3 8-OH biosynthesis is strictly enzymatic, implying tight biological regulation [2] [5].
Marine biosynthetic systems exhibit pronounced specificity for C16 PUFA substrates, a divergence from vertebrate C20 dominance. This preference arises from:
Table 2: Features of Marine Enzymes Utilizing C16 Substrates
| Enzyme Type | Organism | Substrate Specificity | Product Regiochemistry |
|---|---|---|---|
| Lipoxygenase-like | Opisthobranch mollusks | Δ4,6,10 C16:3 fatty acids | 8R-hydroxylation |
| Cytochrome P450 | Marine sponges | ω-3/ω-6 C16 derivatives | Epoxidation at Δ6 |
| Fatty acid hydrolase | Macroalgae-associated bacteria | C14–C16 PUFAs | Vicinal diol formation |
The ω-3 and ω-6 PUFA dichotomy critically influences oxylipin function and biosynthesis:
The biosynthesis of C16:3 8-OH exemplifies how substrate chain length, double-bond positioning, and oxygenating enzymes collectively generate ecological and functional oxylipid diversity. Future studies should address gaps in characterizing marine CYP/LOX isoforms and quantifying ω-3/ω-6 partitioning in C16 oxylipid networks.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: